5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15802786
Molecular Formula: C13H11ClF4N2O2
Molecular Weight: 338.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11ClF4N2O2 |
|---|---|
| Molecular Weight | 338.68 g/mol |
| IUPAC Name | 5-chloro-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione |
| Standard InChI | InChI=1S/C13H11ClF4N2O2/c1-6-10(14)11(21)19-12(22)20(6)5-7-8(13(16,17)18)3-2-4-9(7)15/h2-4,6,10H,5H2,1H3,(H,19,21,22) |
| Standard InChI Key | ATZLMAHXRQTYQV-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)Cl |
Introduction
5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of dihydropyrimidine derivatives. It features a chloro substituent and a trifluoromethyl group, which are significant for its chemical reactivity and biological activity. The compound's molecular formula is C13H11ClF4N2O2, with a molecular weight of approximately 338.68 g/mol.
Synthesis
The synthesis of 5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. While specific reaction conditions such as temperature, solvent choice, and reaction time depend on the synthetic route employed, general methodologies involve the formation of the dihydropyrimidine core followed by the introduction of the benzyl substituent.
Related Compounds and Research Findings
Related compounds, such as 5-bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methyl-3-[2(R)-amino-2-phenylethyl]-pyrimidine-2,4(1H,3H)-dione, also exhibit complex structures and potential biological activities. These compounds highlight the versatility of pyrimidine derivatives in medicinal chemistry .
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione | C13H11ClF4N2O2 | 338.68 g/mol |
| 5-bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methyl-3-[2(R)-amino-2-phenylethyl]-pyrimidine-2,4(1H,3H)-dione | C21H18BrF4N3O2 | 500.3 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume